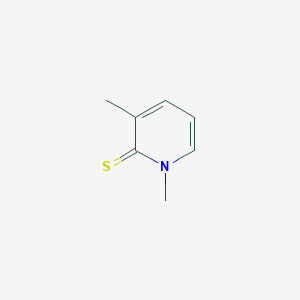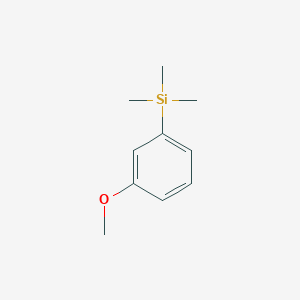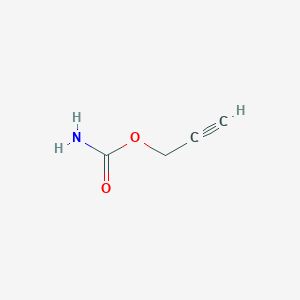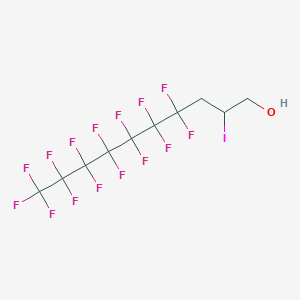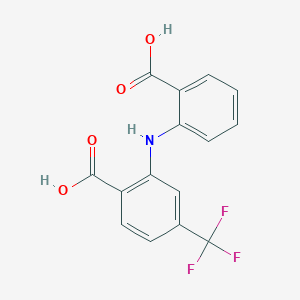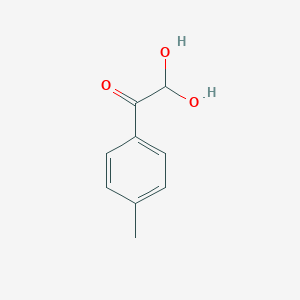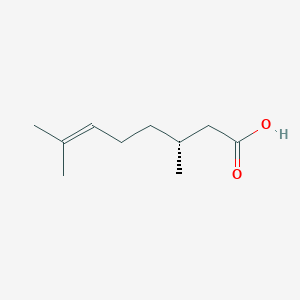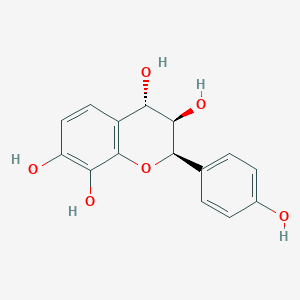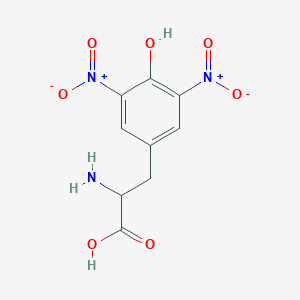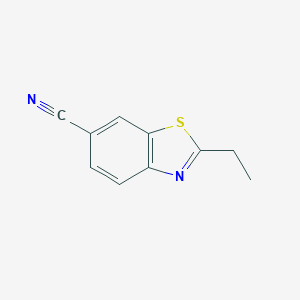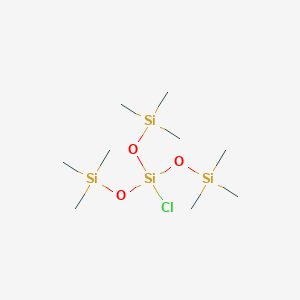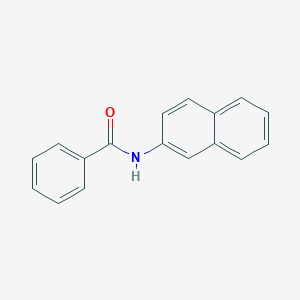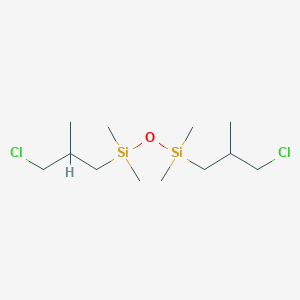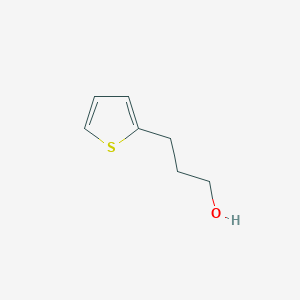![molecular formula C18H27NO3 B100838 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol CAS No. 17117-09-8](/img/structure/B100838.png)
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol, also known as PHCCC, is a synthetic compound that belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. PHCCC is a potent and selective antagonist of the GluN2C/D subunit-containing NMDA receptors and has been extensively studied in the scientific community.
Wirkmechanismus
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol acts as a selective antagonist of the GluN2C/D subunit-containing NMDA receptors, which are predominantly expressed in the cerebellum and hippocampus. By blocking these receptors, 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol inhibits the excitatory signaling in these brain regions, leading to a decrease in neuronal activity.
Biochemische Und Physiologische Effekte
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. It has also been found to have neuroprotective properties and to be involved in the regulation of cell death pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol in lab experiments is its selectivity for the GluN2C/D subunit-containing NMDA receptors, which allows for specific targeting of these receptors. However, one limitation of using 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several future directions for research on 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol, including the investigation of its potential therapeutic applications in neurological disorders, the elucidation of its molecular mechanism of action, and the development of more potent and selective NMDA receptor antagonists based on its structure. Additionally, the use of 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Synthesemethoden
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol can be synthesized using a multi-step process involving the reaction of 4-methylpyridine-1-oxide with cyclohexanone, followed by the reduction of the intermediate with sodium borohydride. The resulting compound is then reacted with 1-bromo-6-(1-hydroxycyclohexyl)hexane to yield 1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been found to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, chronic pain, and addiction.
Eigenschaften
CAS-Nummer |
17117-09-8 |
|---|---|
Produktname |
1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol |
Molekularformel |
C18H27NO3 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-[6-(1-hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H27NO3/c1-14-12-15(17(20)8-4-2-5-9-17)19(22)16(13-14)18(21)10-6-3-7-11-18/h12-13,20-21H,2-11H2,1H3 |
InChI-Schlüssel |
KRFMBKCPHZPTRE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O |
Kanonische SMILES |
CC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O |
Synonyme |
4-Methyl-2,6-bis(1-hydroxycyclohexyl)pyridine 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



